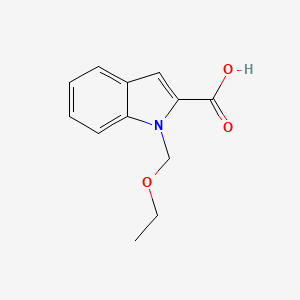![molecular formula C13H19N3 B11886049 2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(3-pyridinyl)- CAS No. 646056-59-9](/img/structure/B11886049.png)
2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(3-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHYL-7-(PYRIDIN-3-YL)-2,7-DIAZASPIRO[44]NONANE is a heterocyclic compound that features a spiro structure, incorporating both pyridine and diazaspiro moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-7-(PYRIDIN-3-YL)-2,7-DIAZASPIRO[4.4]NONANE typically involves multi-step organic synthesis. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might involve the use of magnesium oxide nanoparticles as catalysts to facilitate the formation of the spiro structure .
Industrial Production Methods
Industrial production methods for this compound are still under development, with research focusing on optimizing reaction conditions to improve yield and purity. The use of advanced catalytic systems and continuous flow reactors are among the strategies being explored to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-7-(PYRIDIN-3-YL)-2,7-DIAZASPIRO[4.4]NONANE can undergo various chemical reactions, including:
Oxidation: This reaction can be catalyzed by transition metals, leading to the formation of aromatic ketones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like copper catalysts for oxidation, reducing agents such as hydrogen gas for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridin-2-yl-methanones, while substitution reactions could produce a variety of substituted pyridine derivatives .
Scientific Research Applications
2-METHYL-7-(PYRIDIN-3-YL)-2,7-DIAZASPIRO[4.4]NONANE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: Its unique structural properties make it a candidate for use in the development of new materials with specialized functions.
Mechanism of Action
The mechanism by which 2-METHYL-7-(PYRIDIN-3-YL)-2,7-DIAZASPIRO[4.4]NONANE exerts its effects involves interactions with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways to achieve the desired therapeutic effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-METHYL-7-(PYRIDIN-3-YL)-2,7-DIAZASPIRO[4.4]NONANE include:
- Pyridazine derivatives
- Pyrimidine derivatives
- Pyrazine derivatives
Uniqueness
What sets 2-METHYL-7-(PYRIDIN-3-YL)-2,7-DIAZASPIRO[4.4]NONANE apart is its spiro structure, which imparts unique chemical and physical properties. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
646056-59-9 |
|---|---|
Molecular Formula |
C13H19N3 |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
7-methyl-2-pyridin-3-yl-2,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C13H19N3/c1-15-7-4-13(10-15)5-8-16(11-13)12-3-2-6-14-9-12/h2-3,6,9H,4-5,7-8,10-11H2,1H3 |
InChI Key |
ALQBQIXPAIIETO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(C1)CCN(C2)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-methylspiro[2,3-dihydro-1H-naphthalene-4,4'-piperidine]](/img/structure/B11885970.png)
![8-Methylbenzo[f]quinazoline-1,3-diamine](/img/structure/B11885972.png)


![6-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11886001.png)


![2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11886013.png)






